Z-Asp-OMe DCHA
Overview
Description
Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Asp-OMe DCHA can undergo oxidation reactions, although it is generally stable under standard conditions.
Reduction: The compound can be reduced to its corresponding alcohol derivative under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of peptide bonds in peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Asp-OMe DCHA is widely used as a building block in the synthesis of peptides due to its stability and ability to protect the amino acid during synthesis.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in enzymology and molecular biology.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .
Comparison with Similar Compounds
Z-Asp-OMe: N-Cbz-L-aspartic acid α-methyl ester.
Z-Asp(OMe)-OH: N-Cbz-L-aspartic acid methyl ester.
Z-ASP(OME)-OH: N-Cbz-L-aspartic acid 4-tert-butyl ester.
Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .
Biological Activity
Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:
This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.
The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .
3. Anti-inflammatory Properties
The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Neuroprotective | Protects neurons from apoptosis | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODDUFBZPMVOHC-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744107 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19720-12-8 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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